molecular formula C5H10Cl2N2OS B8194328 (R)-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride

(R)-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride

Cat. No.: B8194328
M. Wt: 217.12 g/mol
InChI Key: SHDWNESJZXIVQJ-RZFWHQLPSA-N
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Description

®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride is a chiral compound that features a thiazole ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride is optimized for large-scale synthesis. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biological pathways.

    Pathways Involved: The compound can modulate enzymatic activity or receptor binding, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(thiazol-2-yl)ethanol dihydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(2R)-2-amino-2-(1,3-thiazol-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.2ClH/c6-4(3-8)5-7-1-2-9-5;;/h1-2,4,8H,3,6H2;2*1H/t4-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDWNESJZXIVQJ-RZFWHQLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)[C@@H](CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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